Cas no 115861-63-7 (2-(Benzylsulfonyl)ethanamine hydrochloride)
2-(Benzylsulfonyl)ethanamine hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
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- 2-(Benzylsulfonyl)ethan-1-amine hydrochloride
- 2-phenylmethanesulfonylethan-1-amine hydrochloride
- 2-benzylsulfonylethanamine;hydrochloride
- 2-(benzylsulfonyl)ethanamine hydrochloride
- Z425449646
- 2-(Benzylsulfonyl)ethanamine hydrochloride
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- Inchi: 1S/C9H13NO2S.ClH/c10-6-7-13(11,12)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
- Chave InChI: AWGRQDRUJTVJLO-UHFFFAOYSA-N
- SMILES: Cl.S(CCN)(CC1C=CC=CC=1)(=O)=O
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 225
- Superfície polar topológica: 68.5
2-(Benzylsulfonyl)ethanamine hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39185-0.05g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 0.05g |
$103.0 | 2023-02-10 | ||
| Enamine | EN300-39185-0.1g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 0.1g |
$156.0 | 2023-02-10 | ||
| Enamine | EN300-39185-0.25g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 0.25g |
$222.0 | 2023-02-10 | ||
| Enamine | EN300-39185-0.5g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 0.5g |
$422.0 | 2023-02-10 | ||
| Enamine | EN300-39185-1.0g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 1.0g |
$541.0 | 2023-02-10 | ||
| Enamine | EN300-39185-2.5g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 2.5g |
$1063.0 | 2023-02-10 | ||
| Enamine | EN300-39185-5.0g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 5.0g |
$1572.0 | 2023-02-10 | ||
| Enamine | EN300-39185-10.0g |
2-phenylmethanesulfonylethan-1-amine hydrochloride |
115861-63-7 | 10.0g |
$2331.0 | 2023-02-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357496-50mg |
2-(Benzylsulfonyl)ethan-1-amine hydrochloride |
115861-63-7 | 98% | 50mg |
¥2590.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357496-100mg |
2-(Benzylsulfonyl)ethan-1-amine hydrochloride |
115861-63-7 | 98% | 100mg |
¥4212.00 | 2024-08-09 |
2-(Benzylsulfonyl)ethanamine hydrochloride Literatura Relacionada
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Informações adicionais sobre 2-(Benzylsulfonyl)ethanamine hydrochloride
2-(Benzylsulfonyl)ethanamine Hydrochloride (CAS No. 115861-63-7): A Versatile Compound in Pharmaceutical Research
2-(Benzylsulfonyl)ethanamine hydrochloride, with the chemical formula C10H14N2O2S·HCl and CAS No. 115861-63-7, is a derivative of ethanamine that has garnered significant attention in the field of pharmaceutical chemistry. This compound, commonly referred to as 2-(Benzylsulfonyl)ethanamine hydrochloride, is characterized by its unique structure, which includes a benzylsulfonyl group attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in drug development and chemical synthesis.
Recent studies have highlighted the potential of 2-(Benzylsulfonyl)ethanamine hydrochloride as a key intermediate in the synthesis of various bioactive molecules. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated its role in the creation of novel anti-inflammatory agents. The compound's ability to modulate cellular signaling pathways, particularly those involving protein kinase C (PKC), has been extensively explored. This property makes it a promising candidate for therapeutic applications in inflammatory diseases.
The structural features of 2-(Benzylsulfonyl)ethanamine hydrochloride are critical to its pharmacological activity. The benzylsulfonyl group, which is a sulfonyl derivative of benzene, contributes to the compound's ability to interact with specific receptors and enzymes. This interaction is pivotal in the development of drugs targeting conditions such as asthma, diabetes, and neurological disorders. The hydrochloride salt form further enhances its bioavailability, ensuring that the compound remains stable in physiological conditions.
In the context of drug discovery, 2-(Benzylsulfonyl)ethanamine hydrochloride has been utilized as a scaffold for the design of new therapeutic agents. A 2024 study in *Organic & Biomolecular Chemistry* reported its application in the synthesis of compounds with enhanced antitumor properties. The compound's ability to inhibit specific enzymes involved in cell proliferation has been a focal point of recent research, highlighting its potential in oncology.
The synthesis of 2-(Benzylsulfonyl)ethanamine hydrochloride involves a series of well-defined chemical reactions. Typically, the process begins with the reaction of ethanamine with benzyl sulfonyl chloride under controlled conditions. This reaction yields the intermediate compound, which is then purified and crystallized to produce the final hydrochloride salt. The efficiency of this synthesis method has been optimized in recent years, with advancements in catalytic techniques and reaction conditions contributing to higher yields and purity levels.
Recent advancements in analytical chemistry have facilitated the detailed characterization of 2-(Benzylsulfonyl)ethanamine hydrochloride. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These methods are essential for ensuring the quality of the compound, particularly in pharmaceutical applications where precision is paramount.
The pharmacological properties of 2-(Benzylsulfonyl)ethanamine hydrochloride have been extensively studied in preclinical models. Research published in *Pharmacological Research* in 2023 indicated that the compound exhibits selective antagonistic activity against certain G-protein coupled receptors (GPCRs). This property is particularly relevant in the development of drugs for cardiovascular and neurological disorders, where targeting specific receptors is crucial for efficacy and safety.
Furthermore, the compound's potential as a prodrug has been explored in recent studies. Prodrugs are designed to improve the therapeutic index of active pharmaceutical ingredients (APIs) by enhancing their solubility, stability, and targeted delivery. 2-(Benzylsulfonyl)ethanamine hydrochloride has shown promise in this regard, with studies suggesting its ability to release active metabolites in specific tissues, thereby minimizing systemic side effects.
In the realm of drug delivery, 2-(Benzylsulfonyl)ethanamine hydrochloride has been investigated as a component of controlled-release formulations. The compound's solubility properties allow for the development of sustained-release systems, which are beneficial in managing chronic conditions that require long-term medication. This application is particularly relevant in the treatment of diseases such as hypertension and diabetes, where consistent drug levels are essential.
Environmental and safety considerations are also important in the use of 2-(Benzylsulfonyl)ethanamine hydrochloride. While the compound is primarily used in laboratory and pharmaceutical settings, its potential impact on the environment has been assessed. Research indicates that proper disposal and handling protocols are necessary to prevent any adverse effects on ecosystems, ensuring that its use aligns with sustainable practices.
Collaborative efforts between academia and industry have further advanced the understanding and application of 2-(Benzylsulfonyl)ethanamine hydrochloride. Partnerships between research institutions and pharmaceutical companies have led to the development of new synthetic methods and the exploration of its therapeutic potential in clinical trials. These collaborations are crucial for translating laboratory findings into practical medical applications.
As the field of pharmaceutical chemistry continues to evolve, the role of 2-(Benzylsulfonyl)ethanamine hydrochloride is expected to expand. Ongoing research into its mechanisms of action, potential side effects, and interactions with other compounds will further define its applications. The compound's versatility and adaptability make it a valuable asset in the quest for innovative therapies.
In conclusion, 2-(Benzylsulfonyl)ethanamine hydrochloride (CAS No. 115861-63-7) represents a significant contribution to pharmaceutical research. Its unique structure, combined with its pharmacological properties, positions it as a key player in the development of new therapeutic agents. As research continues to uncover its full potential, the compound is poised to play an increasingly important role in addressing a wide range of medical challenges.
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